molecular formula C13H11F4NO B6715183 N-cyclohex-3-en-1-yl-2,3,4,5-tetrafluorobenzamide

N-cyclohex-3-en-1-yl-2,3,4,5-tetrafluorobenzamide

Cat. No.: B6715183
M. Wt: 273.23 g/mol
InChI Key: GOMCLEJFYVCPOE-UHFFFAOYSA-N
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Description

N-cyclohex-3-en-1-yl-2,3,4,5-tetrafluorobenzamide is an organic compound that features a cyclohexene ring attached to a tetrafluorobenzamide group

Properties

IUPAC Name

N-cyclohex-3-en-1-yl-2,3,4,5-tetrafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F4NO/c14-9-6-8(10(15)12(17)11(9)16)13(19)18-7-4-2-1-3-5-7/h1-2,6-7H,3-5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMCLEJFYVCPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)NC(=O)C2=CC(=C(C(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohex-3-en-1-yl-2,3,4,5-tetrafluorobenzamide typically involves the reaction of cyclohex-3-en-1-amine with 2,3,4,5-tetrafluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-cyclohex-3-en-1-yl-2,3,4,5-tetrafluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohex-3-en-1-yl-2,3,4,5-tetrafluorobenzoic acid.

    Reduction: Formation of N-cyclohex-3-en-1-yl-2,3,4,5-tetrafluoroaniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-cyclohex-3-en-1-yl-2,3,4,5-tetrafluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclohex-3-en-1-yl-2,3,4,5-tetrafluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrafluorobenzamide group enhances the compound’s binding affinity and specificity, while the cyclohexene ring provides structural stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohex-3-en-1-ylbenzamide: Lacks the fluorine atoms, resulting in different chemical properties.

    N-cyclohex-3-en-1-yl-2,3,4,5-tetrachlorobenzamide: Chlorine atoms instead of fluorine, leading to different reactivity and applications.

    N-cyclohex-3-en-1-yl-2,3,4,5-tetrafluorobenzylamine: Amine group instead of amide, affecting its biological activity.

Uniqueness

N-cyclohex-3-en-1-yl-2,3,4,5-tetrafluorobenzamide is unique due to the presence of four fluorine atoms on the benzene ring, which significantly influences its chemical reactivity and binding properties. This makes it a valuable compound for various scientific and industrial applications.

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